(E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine
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Overview
Description
(E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in substances like caffeine and theobromine. This particular compound is characterized by its unique styryl group attached to the xanthine core, which may impart specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine typically involves the following steps:
Formation of the Xanthine Core: The xanthine core can be synthesized through a series of reactions starting from purine derivatives.
Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated alkyl derivatives.
Scientific Research Applications
(E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine may have various scientific research applications, including:
Chemistry: As a model compound for studying xanthine derivatives and their reactivity.
Biology: Potential use in studying the effects of xanthine derivatives on biological systems.
Medicine: Investigation of its potential therapeutic effects, such as stimulant properties or other pharmacological activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine would likely involve interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased neurotransmitter release and stimulation of the central nervous system. The specific molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine derivative found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
(E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine is unique due to its specific styryl group, which may impart distinct biological activities not found in other xanthine derivatives. This uniqueness could make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
151539-19-4 |
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Molecular Formula |
C23H30N4O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-7-13-26-21-20(22(28)27(14-8-2)23(26)29)25(5)19(24-21)12-10-17-9-11-18(30-6)16(4)15(17)3/h9-12H,7-8,13-14H2,1-6H3/b12-10+ |
InChI Key |
AUBIFWCPXCGRBT-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)C)C)C |
Origin of Product |
United States |
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